7-Iodoimidazo[1,2-a]pyridine
Overview
Description
7-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of an iodine atom at the 7th position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Mechanism of Action
Target of Action
7-Iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been utilized as the core backbone for the development of covalent inhibitors . Specifically, it has been used in the synthesis of novel KRAS G12C inhibitors , which are potent anticancer agents .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with the biochemical pathways related to these conditions.
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the cellular and molecular processes related to these conditions.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 7-Iodoimidazo[1,2-a]pyridine belongs, have been found to exhibit a wide range of biological activities
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activity against breast cancer cells
Molecular Mechanism
Imidazo[1,2-a]pyridines have been found to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the iodination of imidazo[1,2-a]pyridine derivatives. For instance, a method reported by Meng and co-workers involves the use of copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for the tandem cyclization followed by iodination . This method provides a facile and efficient route to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions using similar catalytic systems. The use of heterogeneous catalysts like CuOx/OMS-2 allows for the reuse of the catalyst, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Medicine: this compound derivatives have shown potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the production of materials with specific electronic and optical properties
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom at the 3rd position.
5-Fluoroimidazo[1,2-a]pyridine: Contains a fluorine atom at the 5th position.
2-Aminoimidazo[1,2-a]pyridine: Features an amino group at the 2nd position.
Uniqueness: 7-Iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom at the 7th position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Properties
IUPAC Name |
7-iodoimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYXLTZQOLCIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693134 | |
Record name | 7-Iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908269-30-7 | |
Record name | 7-Iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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